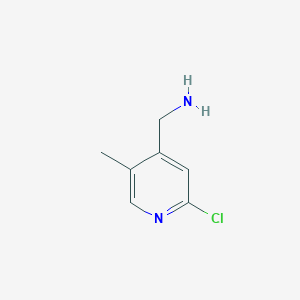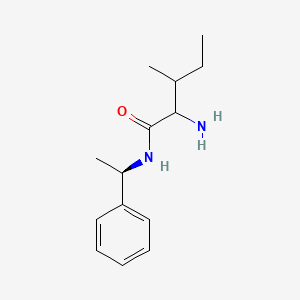![molecular formula C7H3Br2NO B13654016 2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)
2,5-Dibromobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family It is characterized by the presence of two bromine atoms at the 2 and 5 positions on the benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method is the reaction of benzo[d]oxazole with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Formation of substituted benzoxazoles.
Coupling Reactions: Formation of biaryl compounds with various substituents.
Applications De Recherche Scientifique
2,5-Dibromobenzo[d]oxazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: Employed in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2,5-Dibromobenzo[d]oxazole in biological systems involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit key enzymes and proteins involved in cell proliferation and survival, such as DNA topoisomerases and protein kinases . The compound’s ability to form stable complexes with these targets leads to the disruption of critical cellular processes, ultimately inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Benzo[d]oxazole: Lacks the bromine substituents, making it less reactive in certain chemical reactions.
2,5-Dichlorobenzo[d]oxazole: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
2,5-Diiodobenzo[d]oxazole: Contains iodine atoms, which can influence its electronic properties and reactivity.
Uniqueness: 2,5-Dibromobenzo[d]oxazole is unique due to the presence of bromine atoms, which enhance its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific electronic properties .
Propriétés
Formule moléculaire |
C7H3Br2NO |
|---|---|
Poids moléculaire |
276.91 g/mol |
Nom IUPAC |
2,5-dibromo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3Br2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H |
Clé InChI |
WFTDDASUGJYMGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)N=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


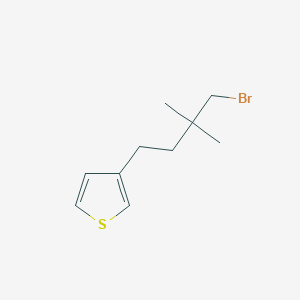


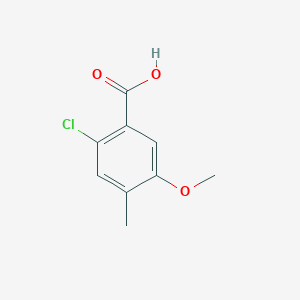
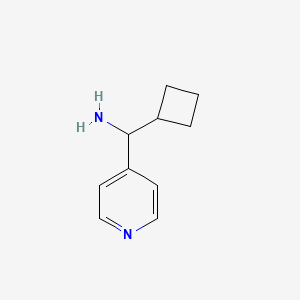
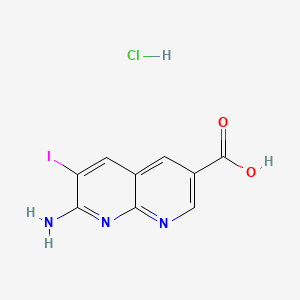
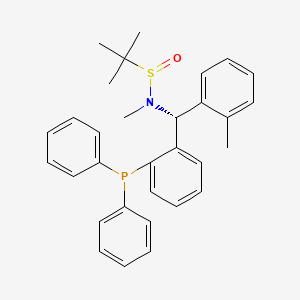

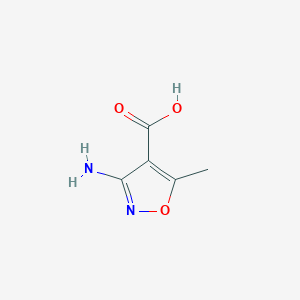
![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)

